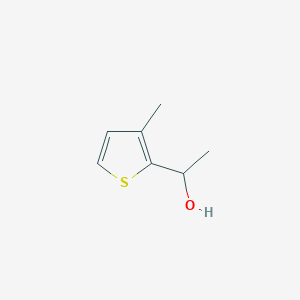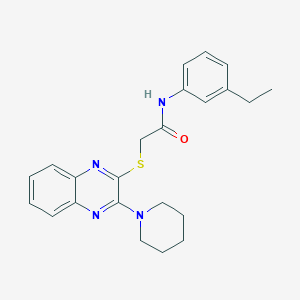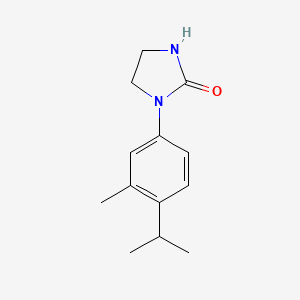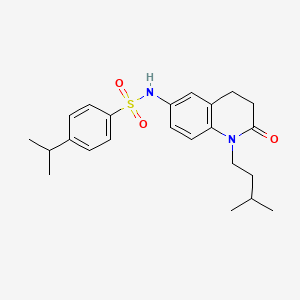
1-(3-Méthyl-2-thiényl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methyl-2-thienyl)ethanol” is a chemical compound . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur .
Molecular Structure Analysis
The molecular formula of “1-(3-Methyl-2-thienyl)ethanol” is C7H10OS . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .
Applications De Recherche Scientifique
- Propriétés anticancéreuses: Les molécules à base de thiophène présentent des effets anticancéreux prometteurs. Les chercheurs explorent leur potentiel en tant que nouveaux agents chimiothérapeutiques en modifiant le système cyclique du thiophène .
- Effets antimicrobiens: Les thiophènes présentent une activité contre divers micro-organismes. Les chercheurs étudient leurs propriétés antibactériennes, antifongiques et antivirales .
- Applications cardiovasculaires: Certains dérivés du thiophène présentent des effets antihypertenseurs et anti-athéroscléreux. Comprendre leur impact sur la santé cardiovasculaire est crucial .
Électronique organique et semi-conducteurs
Les composés thiophéniques jouent un rôle crucial dans l'électronique organique et la science des matériaux :
- Diodes électroluminescentes organiques (OLED): La fabrication des OLED bénéficie des molécules à base de thiophène, améliorant leur efficacité et leurs performances .
Matériaux photochromes
Bien qu'il ne soit pas directement lié au 1-(3-Méthyl-2-thiényl)éthanol, d'autres composés à base de thiophène présentent un comportement photochrome. Ces matériaux changent de couleur lorsqu'ils sont exposés à la lumière, ce qui les rend utiles dans les dispositifs optiques et les commutateurs .
Chimie synthétique
Diverses méthodes de synthèse, telles que les réactions de Gewald, Paal-Knorr, Fiesselmann et Hinsberg, conduisent à des dérivés du thiophène. Les chercheurs continuent d'explorer de nouvelles voies de synthèse pour ces composés .
Agents antimicrobiens
Le this compound et ses dérivés apparentés peuvent avoir des propriétés antimicrobiennes. L'évaluation de leur efficacité contre des agents pathogènes spécifiques est un domaine de recherche en cours .
Safety and Hazards
Orientations Futures
The future directions for the study of “1-(3-Methyl-2-thienyl)ethanol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activity. Thiophene derivatives, in particular, have been highlighted as a potential class of biologically active compounds .
Mécanisme D'action
Target of Action
Alcohols like “1-(3-Methyl-2-thienyl)ethanol” often target proteins or enzymes in the body, altering their function. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
Alcohols can interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The sulfur atom in the thiophene ring of “1-(3-Methyl-2-thienyl)ethanol” might also engage in various chemical interactions .
Biochemical Pathways
Alcohols and thiophenes can be involved in a variety of biochemical pathways. For instance, some thiophene derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “1-(3-Methyl-2-thienyl)ethanol” would depend on its specific chemical structure. Generally, alcohols can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “1-(3-Methyl-2-thienyl)ethanol” would depend on its specific targets and mode of action. Some thiophene derivatives have been found to have cytotoxic activity, suggesting they might induce cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-(3-Methyl-2-thienyl)ethanol”. For instance, the reactivity of thiophene derivatives can be influenced by electron-deficient aryl alkynes .
Analyse Biochimique
Biochemical Properties
1-(3-Methyl-2-thienyl)ethanol plays a role in biochemical reactions, particularly those involving enzymes and proteins . The compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
The effects of 1-(3-Methyl-2-thienyl)ethanol on cells and cellular processes are complex and multifaceted. The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-(3-Methyl-2-thienyl)ethanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-2-thienyl)ethanol can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal effects
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-2-thienyl)ethanol can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
1-(3-Methyl-2-thienyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that 1-(3-Methyl-2-thienyl)ethanol is involved in are still being investigated.
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(3-Methyl-2-thienyl)ethanol and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQHKONOPQNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)



![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)
![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)
![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)


![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

